3-Chloroallyltrimethylsilane

Overview

Description

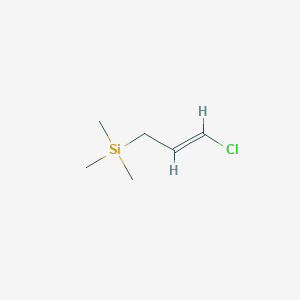

3-Chloroallyltrimethylsilane, also known as 1-Chloro-3-trimethylsilylpropene, is a chemical compound with the linear formula ClCH=CHCH2Si(CH3)3 . It is used for the synthesis of homoallylic ethers from aldehydes .

Molecular Structure Analysis

The linear formula of 3-Chloroallyltrimethylsilane is ClCH=CHCH2Si(CH3)3 . It has a molecular weight of 148.71 .Chemical Reactions Analysis

3-Chloroallyltrimethylsilane reacts with aldehydes in the presence of Lewis acids to produce methyl ethers of homoallyl alcohols .Physical And Chemical Properties Analysis

3-Chloroallyltrimethylsilane has a refractive index of 1.444 (lit.) . It has a boiling point of 137 °C/736 mmHg (lit.) and 51-53 °C/36 mmHg (lit.) . The density of this compound is 0.898 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis of α-Chloro-βγ-unsaturated Ketone and Epoxides : Ochiai and Fujita (1980) described the synthesis of α-chloro-βγ-unsaturated ketone from 3-chloroallyltrimethylsilane and acid chloride, which was subsequently converted into αβ-unsaturated epoxides. This process involves reduction and treatment with NaOH or methyl lithium for homologous epoxide formation (Ochiai & Fujita, 1980).

Gas Chromatographic Analysis of Fats and Oils : Eras et al. (2001) utilized Chlorotrimethylsilane in a method to transform triglycerides into volatile fatty esters for gas chromatographic analysis. This method was comparable to alternative analysis methods and offered advantages like cost-effectiveness and simultaneous transesterification of acylglycerides and esterification of free fatty acids (Eras, Montañés, Ferrán, & Canela, 2001).

Addition to Iminium and Cyclic N-Acyliminium Ions : Russowsky et al. (2000) explored the use of InCl3 as a Lewis acid in the addition of silyl enolates and allyltrimethylsilane to aromatic aldimines and cyclic N-acyliminium ions, leading to β-aminocarbonyl systems and allyl adducts in reasonable to good yields (Russowsky, Petersen, Godoi, & Pilli, 2000).

Synthesis of 3-(Trimethylsilyl)-2-Alkanones and 2-(Trimethylsilyl)-1-Alkanols : Sato et al. (1984) studied the reactions of 2-chloroacyltrimethylsilanes with Grignard reagents, leading to the formation of 3-(trimethylsilyl)-2-alkanones and 2-(trimethylsilyl)-1-alkanols. This process involved an initial addition followed by a 1,2-rearrangement of the silyl group (Sato, Matsumoto, Abe, & Kuwajima, 1984).

Self-Assembled Molecular Films of Aminosilanes : Zhang and Srinivasan (2004) investigated the assembly of two aminosilanes, including 3-aminopropyltrimethoxysilane, on silicon dioxide surfaces. This study emphasized the importance of primary-amine content in films for applications like immobilization capacities (Zhang & Srinivasan, 2004).

Synthesis of Silsesquioxanes as Models for Silica Surfaces : Feher, Newman, and Walzer (1989) reported the hydrolytic condensation of cyclohexyltrichlorosilane to produce silsesquioxanes, which were used as models for silica surfaces. They structurally characterized these compounds and discussed their relevance as models for understanding silica surfaces (Feher, Newman, & Walzer, 1989).

Safety and Hazards

properties

IUPAC Name |

[(E)-3-chloroprop-2-enyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClSi/c1-8(2,3)6-4-5-7/h4-5H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCULCDOARKKVRX-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)C/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroallyltrimethylsilane | |

CAS RN |

18187-39-8 | |

| Record name | 3-Chloroallyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)